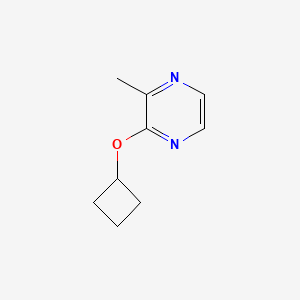
2-Cyclobutoxy-3-methylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazines are aromatic compounds that contain two nitrogen atoms in a six-membered ring . They are known for their strong, often pleasant odors and are found in a variety of sources, including food products and certain types of plants . The term “cyclobutoxy” suggests the presence of a cyclobutane ring, and “methyl” indicates a methyl group (-CH3) attached to the pyrazine ring.
Molecular Structure Analysis
The molecular structure of pyrazine derivatives can be analyzed using techniques such as X-ray diffraction, neutron scattering, and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
Pyrazines can undergo a variety of chemical reactions, including substitutions and redox reactions . The specific reactions that “2-Cyclobutoxy-3-methylpyrazine” can undergo would depend on its exact molecular structure.Applications De Recherche Scientifique
Synthetic Methods and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has been conducted on the synthesis of new heterocyclic substances utilizing key synthons like 2-arylhydrazononitriles, which are precursors in the preparation of various uniquely substituted heterocyclic substances. These compounds have shown promising antimicrobial activities against a range of microbial organisms, highlighting their potential in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
- Electrocatalytic Cyclization : Electrocatalytic cyclization of specific pyrazolone derivatives offers a 'one-pot' efficient method to synthesize substituted spirocyclopropylpyrazolones, showcasing an effective way to create compounds with potential medicinal relevance under neutral and mild conditions. This process emphasizes the role of electrocatalysis in facilitating fast and efficient chemical reactions (Vereshchagin et al., 2015).
Biological Activities and Applications
- Antimicrobial and Antitumor Activities : Compounds synthesized from pyrazine derivatives have been evaluated for their antimicrobial and antitumor activities. Novel N-arylpyrazole-containing enaminones, for instance, have been synthesized and tested against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of standard treatments. This research opens pathways to developing new therapeutic agents based on pyrazine derivatives (Riyadh, 2011).
Food Science and Flavor Chemistry
- Wine Flavor Components : Methoxypyrazines, including derivatives of 2-Cyclobutoxy-3-methylpyrazine, play a significant role in imparting distinctive flavors to wines. Research focusing on the biosynthesis of methoxypyrazines has identified key enzymes responsible for their production in grape berries. Understanding the genetic and enzymatic pathways involved in methoxypyrazine synthesis can help in modulating wine flavors to meet consumer preferences (Dunlevy et al., 2013).
Orientations Futures
The study of pyrazines and their derivatives is a vibrant field of research, with potential applications in areas such as food science, medicine, and materials science . Future research on “2-Cyclobutoxy-3-methylpyrazine” could involve elucidating its synthesis pathways, studying its physical and chemical properties, and exploring its potential applications.
Mécanisme D'action
Target of Action
Similar compounds, such as 2-isobutyl-3-methoxypyrazine, have been found to interact with proteins like epididymal-specific lipocalin-9
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . For instance, the antimicrobial effects of a similar compound, 2-isobutyl-3-methylpyrazine, were improved by lowering the water activity on the meat surface when maltodextrin was used as a carrier substance .
Propriétés
IUPAC Name |
2-cyclobutyloxy-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-9(11-6-5-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSXKANLOVMJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutoxy-3-methylpyrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2931673.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2931677.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2931679.png)
![5-Chloro-2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2931680.png)
![7-(5-methyl-2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2931682.png)

![1-(6-chloro-3-pyridazinyl)-N-(hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B2931686.png)
![5-(furan-2-ylmethyl)-7-methyl-5H-pyrazino[2'',3'':4',5']pyrrolo[2',3':4,5]pyrimido[1,6-a]benzimidazole-2,3-dicarbonitrile](/img/structure/B2931687.png)
![5-chloro-2-methoxy-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2931688.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone](/img/structure/B2931689.png)
![N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2931692.png)
